8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
Brand Name: Vulcanchem
CAS No.: 103188-13-2
VCID: VC0009309
InChI: InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+
SMILES: CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid

CAS No.: 103188-13-2

Main Products

VCID: VC0009309

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid - 103188-13-2

CAS No. 103188-13-2
Product Name 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
IUPAC Name (5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid
Standard InChI InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+
Standard InChIKey GBSGALHVICSTLU-AXVKERTGSA-N
Isomeric SMILES CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O
SMILES CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O
Synonyms 8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
hepoxilin A4
PubChem Compound 6438949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator